molecular formula C21H36O2Sn B1625045 Ethyl 4-(tributylstannyl)benzoate CAS No. 294210-67-6

Ethyl 4-(tributylstannyl)benzoate

Cat. No.: B1625045
CAS No.: 294210-67-6
M. Wt: 439.2 g/mol
InChI Key: QPRJKHORUOULRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(tributylstannyl)benzoate is an organotin compound that features a benzoate ester functional group and a tributylstannyl group

Preparation Methods

Ethyl 4-(tributylstannyl)benzoate can be synthesized through several methods, including the reaction of ethyl 4-bromobenzoate with tributyltin hydride in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product with high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl 4-(tributylstannyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(tributylstannyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(tributylstannyl)benzoate involves its ability to participate in cross-coupling reactions, where the tributylstannyl group is replaced by other functional groups. This process typically involves the formation of a palladium complex, which facilitates the transfer of the stannyl group to the desired substrate. The molecular targets and pathways involved in its biological activity are related to its interaction with cellular proteins and enzymes, leading to cytotoxic effects .

Comparison with Similar Compounds

Ethyl 4-(tributylstannyl)benzoate can be compared to other organotin compounds, such as:

    Tributyltin Chloride: Similar in structure but with a chloride group instead of a benzoate ester.

    Tributyltin Hydride: Used as a reducing agent in organic synthesis.

    Tributyltin Oxide: Known for its use as a biocide in marine antifouling paints.

Properties

IUPAC Name

ethyl 4-tributylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.3C4H9.Sn/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRJKHORUOULRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459671
Record name Ethyl 4-(tributylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294210-67-6
Record name Ethyl 4-(tributylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(tributylstannyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(tributylstannyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(tributylstannyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(tributylstannyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(tributylstannyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(tributylstannyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.